Copper-catalyzed regio- and enantioselective aminoboration of alkylidenecyclopropanes: the synthesis of cyclopropane-containing β-aminoalkylboranes†

Chemical Communications Pub Date: 2016-03-16 DOI: 10.1039/C6CC01631F

Abstract

A Cu-catalyzed regio- and enantioselective aminoboration of alkylidenecyclopropanes (ACPs) with bis(pinacolato)-diboron (B2pin2) and hydroxylamines has been described in this paper, affording the corresponding cyclopropane-containing β-aminoalkylboranes in good yields under mild conditions. Moreover, a catalytic asymmetric variant of this transformation has also been realized by using a copper complex with a (S)-BINAP ligand along with further transformation of the product to give cyclopropane-containing 1,2-aminoalcohols.

Graphical abstract: Copper-catalyzed regio- and enantioselective aminoboration of alkylidenecyclopropanes: the synthesis of cyclopropane-containing β-aminoalkylboranes
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